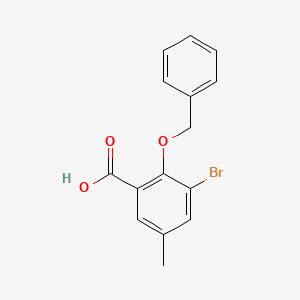

2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

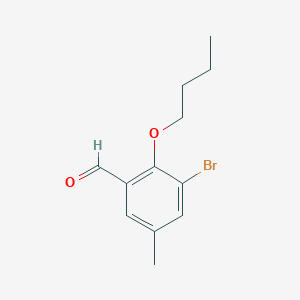

“2-(Benzyloxy)benzoic acid” is a type of organic compound . It has a molecular formula of C14H12O3 . The compound is part of the benzoic acid family, which are simple aromatic carboxylic acids .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromo-5-methylbenzoic acid” are not available, similar compounds often involve processes like Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis

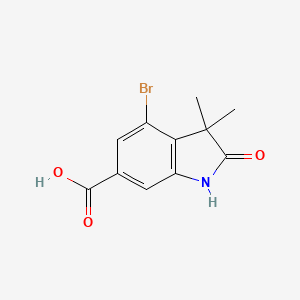

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group attached to a benzyloxy group . The molecular weight is approximately 228.243 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Aromatic Constituents for Antibiotics : A study describes the synthesis of aromatic constituents similar to 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid, which are found in calichemicin antibiotics. These compounds were synthesized from readily available materials and are significant in the study of antibiotic properties (Laak & Scharf, 1989).

Thermodynamics and Solubility

- Thermodynamic Studies : Another research focused on the thermodynamics of substances similar to this compound. It investigated the temperature dependences of vapor pressures and melting temperatures, providing valuable data for understanding the substance's physical properties (Zherikova et al., 2016).

Synthesis of Anti-Cancer Intermediates

- Key Intermediate for Anti-Cancer Drugs : A study reports the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, from 2-amino-5-methylbenzoic acid. This highlights the potential use of similar compounds in the development of cancer treatments (Cao Sheng-li, 2004).

Application in Drug Development

- Pharmaceutical Drug Synthesis : The synthesis of pharmacologically active benzo[b]thiophen derivatives, which are structurally related to this compound, was explored for their potential as active compounds in pharmaceuticals (Chapman et al., 1971).

Photodynamic Therapy for Cancer

- Treatment of Cancer in Photodynamic Therapy : Research on a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups provides insights into the potential use of similar compounds in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Electrochemical Properties

- Electrochemical Properties : The study on the synthesis and electrochemical properties of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases demonstrates the potential of such compounds in electrochemical applications (Song et al., 2012).

Eigenschaften

IUPAC Name |

3-bromo-5-methyl-2-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJHSOWQVSLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate](/img/structure/B6292792.png)

![[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B6292802.png)